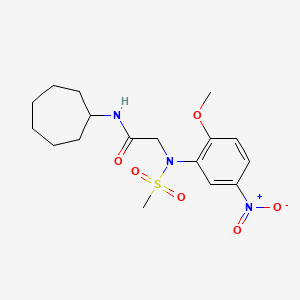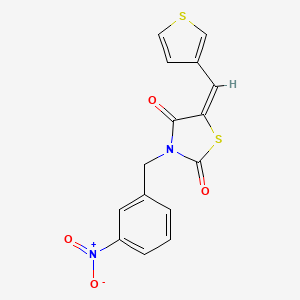![molecular formula C15H16N2O3S B5130059 methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as DTCMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. Additionally, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viral infections, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In enzyme inhibition studies, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to selectively inhibit the activity of certain enzymes, with minimal effects on others.
实验室实验的优点和局限性
One advantage of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is its versatility, as it can be used in a wide range of scientific research applications. Additionally, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments. However, one limitation of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations. Therefore, caution should be exercised when working with methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in laboratory settings.
未来方向
There are numerous future directions for research on methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its properties as an organic semiconductor. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate and its effects on various biological systems. Overall, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has the potential to be a valuable tool for scientific research in a wide range of fields.
合成方法
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with thiosemicarbazide to form 3,4-dimethylthiosemicarbazone. The resulting compound is then reacted with methyl 2-bromo-3-oxobutanoate to form methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate.
科学研究应用
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been used as a tool to study protein-ligand interactions and enzyme inhibition. In material science, methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been explored as a potential organic semiconductor for electronic devices.
属性
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(8-10(9)2)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJTSFVBZMPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-{[(3,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)



![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
